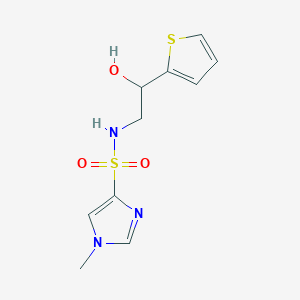

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

CAS No.: 1448077-24-4

Cat. No.: VC4784836

Molecular Formula: C10H13N3O3S2

Molecular Weight: 287.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448077-24-4 |

|---|---|

| Molecular Formula | C10H13N3O3S2 |

| Molecular Weight | 287.35 |

| IUPAC Name | N-(2-hydroxy-2-thiophen-2-ylethyl)-1-methylimidazole-4-sulfonamide |

| Standard InChI | InChI=1S/C10H13N3O3S2/c1-13-6-10(11-7-13)18(15,16)12-5-8(14)9-3-2-4-17-9/h2-4,6-8,12,14H,5H2,1H3 |

| Standard InChI Key | SJFFDVHUMRFAFX-UHFFFAOYSA-N |

| SMILES | CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC=CS2)O |

Introduction

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. Despite limited specific information available directly on this compound, its structure suggests it could have applications in medicinal chemistry, particularly in areas such as antimicrobial or anticancer research. This article aims to provide an overview of the compound's structure, potential applications, and related research findings.

Potential Biological Activities

While specific studies on N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide are not detailed in the available literature, compounds with similar structures have shown promise in various biological assays. For instance, sulfonamides are well-known for their antimicrobial properties, and imidazole derivatives have been explored for their anticancer and antifungal activities .

Related Research Findings

Research on similar compounds provides insight into potential applications:

-

Antimicrobial Activity: Sulfonamides are traditionally used as antibiotics, suggesting that this compound could exhibit antimicrobial properties .

-

Anticancer Activity: Imidazole derivatives have been studied for their anticancer potential, indicating that this compound might also have such properties .

-

Pharmacokinetic Properties: The presence of a hydroxyl group could influence the compound's solubility and bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume